

What are the physical and chemical properties of 4-Phenylpiperidin-2-one?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

Cat. No.: B1288294

[Get Quote](#)

4-Phenylpiperidin-2-one: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

This technical guide provides a detailed examination of the known physical and chemical properties of **4-Phenylpiperidin-2-one** (CAS No: 81976-73-0). The information compiled herein is intended to support research and development activities by providing key data on the compound's characteristics, synthesis, and safety profile.

Compound Identification and Chemical Structure

4-Phenylpiperidin-2-one is a heterocyclic organic compound featuring a phenyl group substituted at the 4-position of a piperidin-2-one scaffold. The piperidin-2-one core is a six-membered lactam ring.

- IUPAC Name: **4-phenylpiperidin-2-one**[\[1\]](#)
- CAS Number: 81976-73-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₁H₁₃NO[\[1\]](#)[\[2\]](#)

- SMILES: O=C1NCCC(C2=CC=CC=C2)C1[1][2]
- InChI Key: YZUKXJQGAVJSTK-UHFFFAOYSA-N[1]

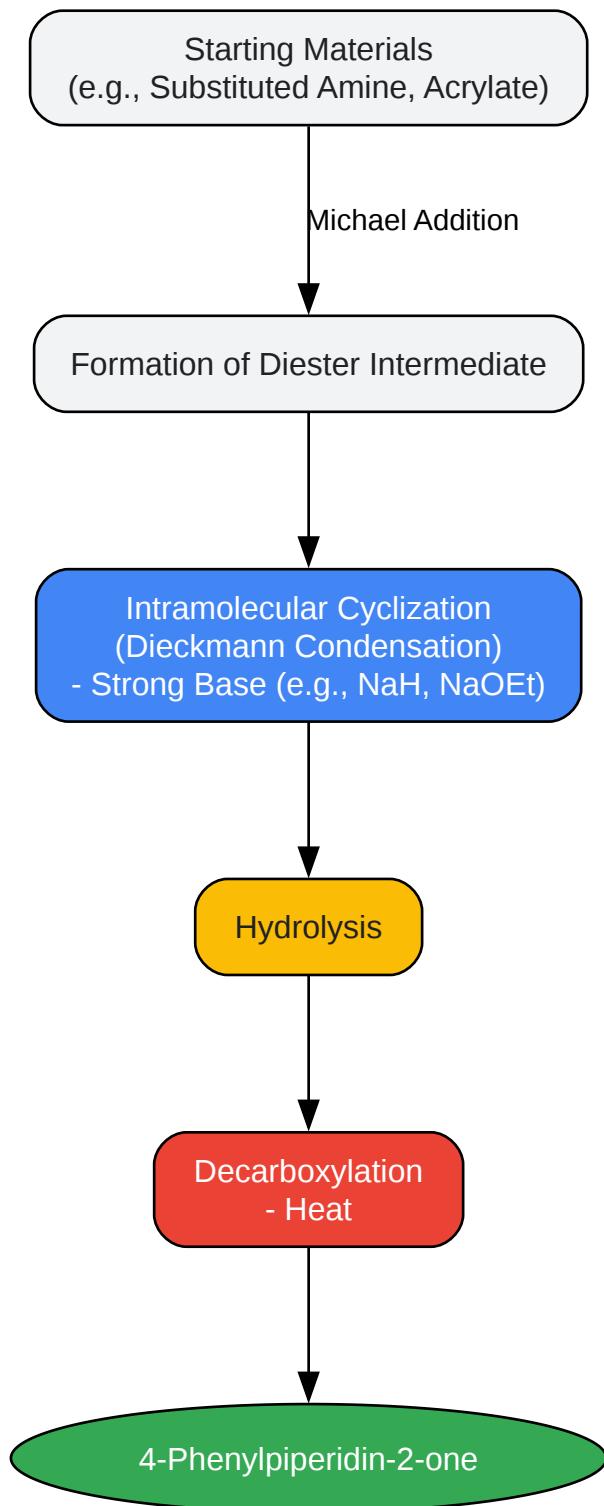
Physical and Chemical Properties

Quantitative data for **4-Phenylpiperidin-2-one** is summarized below. It is important to note that while some properties are derived from experimental sources, many are computationally predicted and should be treated as estimates.

Property	Value	Source	Notes
Molecular Weight	175.23 g/mol	PubChem[1], ChemScene[2]	---
Appearance	Not specified	---	---
Melting Point	Data not available	---	---
Boiling Point	Data not available	---	---
Solubility	Data not available	---	---
pKa	Data not available	---	---
Topological Polar Surface Area (TPSA)	29.1 Å ²	PubChem[1]	Computed
LogP	1.6802	ChemScene	Computed
Hydrogen Bond Donors	1	PubChem[1]	Computed
Hydrogen Bond Acceptors	1	PubChem[1]	Computed
Rotatable Bonds	1	PubChem[1]	Computed

Spectral and Analytical Data

Detailed experimental spectral data for **4-Phenylpiperidin-2-one** is limited in publicly available literature.


- ^1H NMR: Specific experimental data is not available in the cited sources.
- ^{13}C NMR: PubChem indicates the availability of a ^{13}C NMR spectrum, though the specific chemical shifts are not provided in the database entry.[\[1\]](#)
- Infrared (IR) Spectroscopy: Specific experimental data is not available in the cited sources.
- Mass Spectrometry (MS): Specific experimental data is not available in the cited sources.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of piperidone scaffolds is a well-established area of organic chemistry. One of the most common methods for the formation of substituted piperidones is the Dieckmann condensation.[\[3\]](#)[\[4\]](#) This intramolecular cyclization of a diester is a powerful tool for constructing five- and six-membered rings. For **4-Phenylpiperidin-2-one**, a plausible synthetic route would involve a precursor molecule containing a phenyl group at the appropriate position relative to the ester and amine functionalities.

The general workflow for a Dieckmann-based synthesis of a substituted piperidone is illustrated below.

[Click to download full resolution via product page](#)

A generalized workflow for piperidone synthesis via Dieckmann condensation.

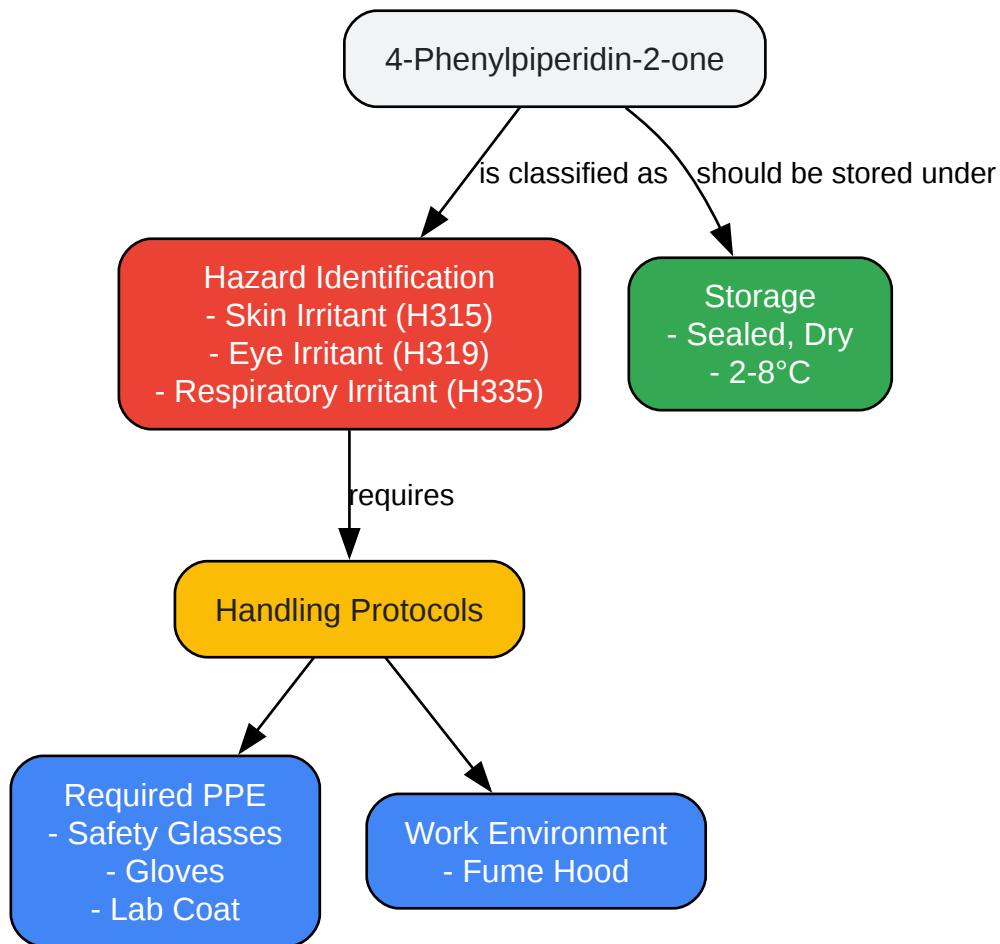
Experimental Protocol: General Dieckmann Condensation

While a specific protocol for **4-Phenylpiperidin-2-one** was not found, a general procedure for a related compound, 1-(2-phenethyl)-4-piperidone, involves the reaction of phenethylamine with methyl acrylate, followed by cyclization of the resulting bis-ester (the Dieckmann reaction), and subsequent hydrolysis and decarboxylation.[\[3\]](#)[\[4\]](#)

Illustrative Protocol Steps:

- **Diester Formation:** An appropriate amine is reacted with two equivalents of an acrylate ester (e.g., methyl acrylate), often via a Michael addition, to form the acyclic diester intermediate.
- **Cyclization:** The diester is treated with a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous solvent like toluene or THF. This promotes an intramolecular condensation reaction to form a β -keto ester.
- **Hydrolysis and Decarboxylation:** The resulting cyclic β -keto ester is then subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl) to cleave the ester group, followed by thermal decarboxylation to yield the final piperidone product.[\[3\]](#)
- **Purification:** The final product is typically purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.

Safety and Handling


4-Phenylpiperidin-2-one is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:[\[1\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C.[2]

The logical relationship for handling and safety precautions is outlined in the following diagram.

[Click to download full resolution via product page](#)

Key safety and handling considerations for **4-Phenylpiperidin-2-one**.

Applications in Drug Development

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry and are components of numerous approved drugs.[5][6] The 4-phenylpiperidine substructure, in particular, is a key pharmacophore in various classes of centrally acting agents. While the specific biological activity of **4-Phenylpiperidin-2-one** is not detailed in the reviewed literature, its structure suggests potential as an intermediate or a starting point for the synthesis of novel therapeutic agents. Further research would be required to elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar
[semanticscholar.org]
- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of 4-Phenylpiperidin-2-one?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288294#what-are-the-physical-and-chemical-properties-of-4-phenylpiperidin-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com